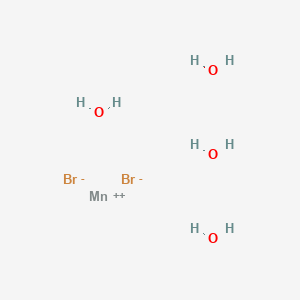
Manganese(II) bromide tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Manganese(II) bromide tetrahydrate can be synthesized through the reaction of manganese(II) oxide or manganese(II) carbonate with hydrobromic acid. The reaction typically involves dissolving the manganese compound in hydrobromic acid, followed by crystallization to obtain the tetrahydrate form . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the product.
化学反应分析
Manganese(II) bromide tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to manganese metal under specific conditions.
Substitution: It can participate in substitution reactions where the bromide ions are replaced by other anions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
科学研究应用
Manganese(II) bromide tetrahydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various manganese complexes and as a catalyst in organic reactions.
Biology: It is used in studies involving manganese’s role in biological systems, particularly in enzyme function.
Medicine: It is explored for its potential therapeutic applications, including its role in imaging and as a contrast agent.
Industry: It is used in the production of other manganese compounds and in the fabrication of perovskite materials for solar cells
作用机制
The mechanism of action of manganous bromide tetrahydrate involves its ability to participate in redox reactions, where it can either donate or accept electrons. This property makes it useful in catalytic processes and in the formation of various manganese complexes. The molecular targets and pathways involved depend on the specific application, such as its role in enzyme catalysis or in the formation of perovskite materials .
相似化合物的比较
Manganese(II) bromide tetrahydrate can be compared with other manganese halides, such as:
Manganese(II) chloride (MnCl₂): Similar in structure but with chloride ions instead of bromide.
Manganese(II) fluoride (MnF₂): Contains fluoride ions and has different solubility and reactivity properties.
Manganese(II) iodide (MnI₂): Contains iodide ions and is less commonly used compared to the bromide and chloride forms. The uniqueness of manganous bromide tetrahydrate lies in its specific reactivity and solubility properties, making it suitable for certain applications where other manganese halides may not be as effective
属性
CAS 编号 |
10031-20-6 |
|---|---|
分子式 |
Br2H8MnO4 |
分子量 |
286.81 g/mol |
IUPAC 名称 |
dibromomanganese;tetrahydrate |
InChI |
InChI=1S/2BrH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
InChI 键 |
HHDPJRSXPOGIOP-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[Mn+2].[Br-].[Br-] |
规范 SMILES |
O.O.O.O.[Mn](Br)Br |
Key on ui other cas no. |
10031-20-6 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


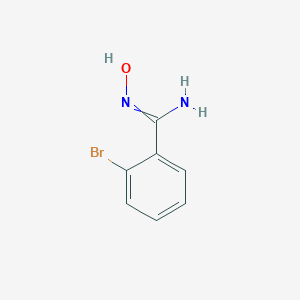


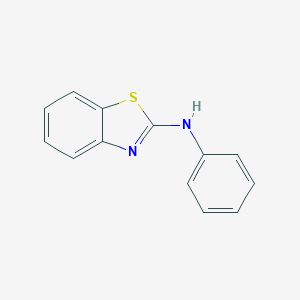

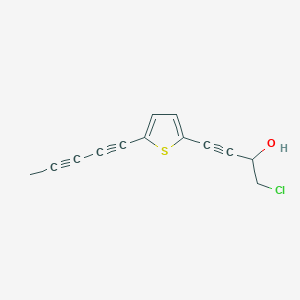
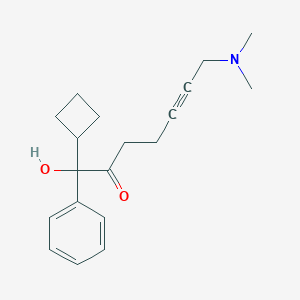
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)

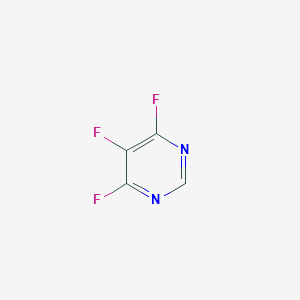
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
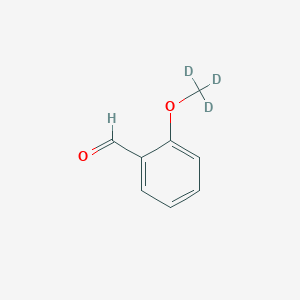
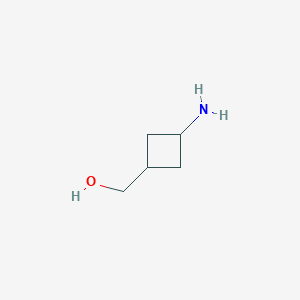
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
